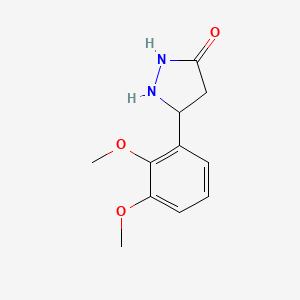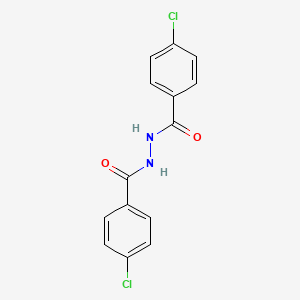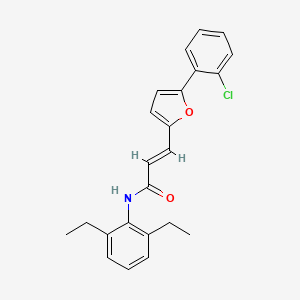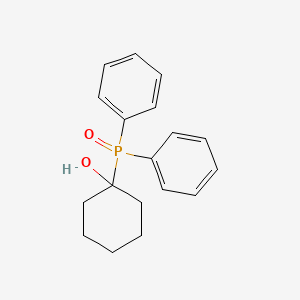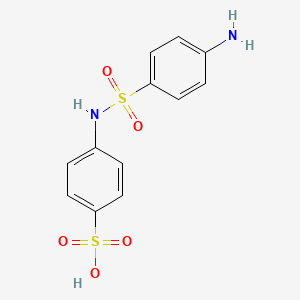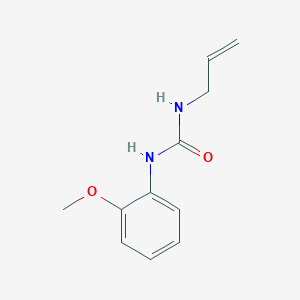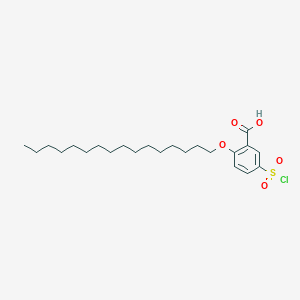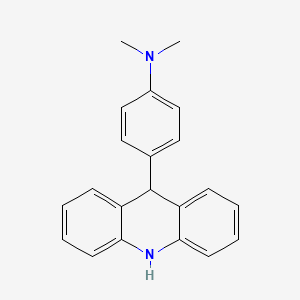
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine is a chemical compound with the molecular formula C21H20N2. It is part of the acridine family, which is known for its rigid structure, planarity, and high thermal stability. Acridine derivatives have been extensively studied due to their diverse pharmacological, photophysical, and biological properties .
Métodos De Preparación
The synthesis of 9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine typically involves the reaction of acridine derivatives with dimethylaminobenzaldehyde under specific conditions. One common method is the Buchwald–Hartwig cross-coupling reaction, which involves the use of palladium catalysts and bases like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of acridone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of dihydroacridine derivatives.
Aplicaciones Científicas De Investigación
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their unique photophysical properties.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Mecanismo De Acción
The primary mechanism of action of 9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer .
Comparación Con Compuestos Similares
9,10-Dihydro-9-(4-(dimethylamino)phenyl)acridine can be compared to other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, it also intercalates into DNA but has different substituents that affect its activity and toxicity.
Proflavine: Another DNA intercalator, used primarily as an antiseptic and disinfectant.
Acriflavine: Similar to proflavine, it is used as an antibacterial agent and has applications in treating infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66333-77-5 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-(9,10-dihydroacridin-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H20N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14,21-22H,1-2H3 |
Clave InChI |
WNHQRNLPBKDPCD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)
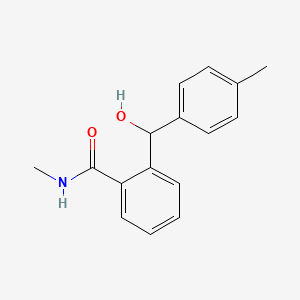
![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)
